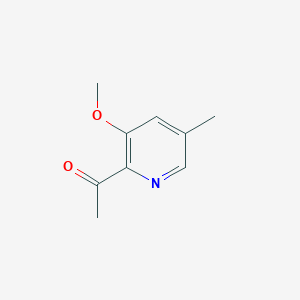

1-(3-Methoxy-5-methylpyridin-2-yl)ethanone

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis

The pyridine ring is a ubiquitous structural motif found in a vast array of natural products, including vitamins and alkaloids. As a nitrogen-bearing heterocycle, it is a privileged scaffold in medicinal chemistry and drug discovery. The presence of the nitrogen atom in the six-membered aromatic ring imparts distinct properties, such as modulated basicity and the ability to engage in hydrogen bonding, which are crucial for biological activity.

In advanced chemical synthesis, pyridine scaffolds serve as versatile precursors and intermediates. Their derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it an invaluable component in the design of complex molecular architectures.

Academic Relevance of Acetylpyridine Derivatives in Organic Chemistry

Acetylpyridine derivatives, a subset of pyridyl ketones, are of significant academic interest due to their reactivity and synthetic utility. researchgate.nettjpsj.org Compounds like 2-acetylpyridine (B122185), 3-acetylpyridine, and 4-acetylpyridine (B144475) serve as common starting materials for a multitude of chemical transformations. researchgate.nettjpsj.org They are frequently employed as key intermediates in the synthesis of pharmaceuticals and agricultural chemicals. researchgate.net

The acetyl group provides a reactive handle for various organic reactions, including condensations, oxidations, and reductions. For instance, the carbonyl group can undergo nucleophilic attack, while the methyl protons are acidic enough to be removed, allowing for aldol-type reactions and the formation of new carbon-carbon bonds. This reactivity makes acetylpyridine derivatives essential tools for organic chemists exploring new synthetic methodologies and constructing complex target molecules. tjpsj.orgresearchgate.net

Structural Context of 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone within Pyridyl Ketone Chemistry

The core of the molecule is a 2-acetylpyridine. The acetyl group is attached to the carbon atom adjacent to the ring nitrogen, a placement that can influence its chemical behavior through electronic effects and potential chelation with the nitrogen atom.

The substituents on the pyridine ring, a methoxy (B1213986) group at the 3-position and a methyl group at the 5-position, further modify the electronic landscape of the aromatic system. The methoxy group is an electron-donating group, which can increase the electron density of the pyridine ring and affect its reactivity in electrophilic substitution reactions. The methyl group is also weakly electron-donating. The specific substitution pattern of this molecule defines its unique identity within the broader class of pyridyl ketones.

While extensive research exists for the general class of pyridyl ketones and simple acetylpyridines, detailed published studies specifically documenting the synthesis, reactions, and applications of this compound are not widely available in the public domain. Its primary role is likely as a specialized intermediate or building block in more complex synthetic endeavors. The chemical properties of this compound can be inferred from the fundamental principles of pyridyl ketone chemistry.

Below is a table summarizing the key structural and chemical information for this compound based on available data. nih.gov

| Property | Value |

| Molecular Formula | C9H11NO2 |

| IUPAC Name | This compound |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 1256787-74-2 |

| Canonical SMILES | CC1=CC(=C(N=C1)C(=O)C)OC |

| InChI Key | UWHCKQBAQRIFQS-UHFFFAOYSA-N |

| Compound Type | Pyridyl Ketone |

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-(3-methoxy-5-methylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C9H11NO2/c1-6-4-8(12-3)9(7(2)11)10-5-6/h4-5H,1-3H3 |

InChI Key |

BLXIESDNFRUUML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)C)OC |

Origin of Product |

United States |

Advanced Reaction Mechanism Elucidation and Reactivity Studies of 1 3 Methoxy 5 Methylpyridin 2 Yl Ethanone

Mechanistic Pathways of the Acetyl Moiety

The acetyl group attached to the pyridine (B92270) ring is a primary site of chemical reactivity. Its behavior is governed by the electrophilic nature of the carbonyl carbon and the ability of the carbonyl group to participate in photochemical reactions.

Photoaddition and Electron Transfer Processes in Acetylpyridines

The photochemistry of acetylpyridines is characterized by complex reaction pathways, including photoaddition and electron transfer (ET) processes. Studies on various acetylpyridine isomers reveal that upon photoexcitation, they can react with other molecules through distinct mechanisms. The specific pathway often depends on the nature of the reacting partner and the solvent polarity. nih.gov

For instance, in reactions with silyl (B83357) ketene (B1206846) acetals, acetylpyridines can proceed via two competing routes: a single electron transfer (SET) pathway or a [2+2]-cycloaddition pathway. nih.gov The SET mechanism is favored when the acetylpyridine reacts with an electron-rich silyl ketene acetal (B89532), leading to the formation of β-hydroxyesters. nih.gov Conversely, reaction with an electron-deficient silyl ketene acetal tends to produce oxetanes through a [2+2]-cycloaddition. nih.gov A critical finding in these studies is that the carbonyl group of the acetylpyridine, rather than the pyridine ring itself, is the primary participant in these photochemical transformations. nih.gov The efficiency of the SET process is notably enhanced in more polar solvents. nih.gov

The fundamental process of photoinduced electron transfer involves the excitation of a photosensitizer by light, which then transfers an electron to or from another molecule, generating radical ions that can undergo further reactions. nih.govprinceton.edu This process is central to the SET pathway observed in acetylpyridines.

Table 1: Competing Pathways in Photoaddition Reactions of Acetylpyridines

| Reaction Pathway | Reactant Type (Silyl Ketene Acetal) | Major Product | Influencing Factors |

|---|---|---|---|

| Single Electron Transfer (SET) | Electron-Rich | β-Hydroxyester | High Solvent Polarity |

| [2+2]-Cycloaddition | Electron-Deficient | Oxetane | Low Solvent Polarity |

Carbonyl Group Reactivity and Functional Group Compatibility

The carbonyl group is one of the most versatile functional groups in organic chemistry, susceptible to a wide array of chemical transformations. vub.be Its reactivity is dominated by the electrophilicity of the carbonyl carbon, making it a target for nucleophiles. A common reaction is the reduction of the ketone to an alcohol. vub.beevitachem.com The stereochemical outcome of such reductions in cyclic ketones is often influenced by a delicate balance of torsional strain and non-covalent interactions. vub.be

In pyridyl ketone systems, the reactivity of the carbonyl group can be further modulated by coordination to a metal center. For example, the carbonyl group in di(2-pyridyl) ketone (dpk) coordinated to a palladium(II) center has been shown to undergo in situ nucleophilic addition of ethanol, forming a stable hemiketal complex. nih.govresearchgate.net Similarly, the hydration of the carbonyl to a gem-diol form is a known process for pyridyl ketones, and this hydrated form can act as a ligand in the formation of transition metal complexes. rsc.org This highlights the compatibility of the carbonyl group with various reagents and its ability to participate in complex formation, a key aspect of its functional group compatibility.

Pyridine Ring and Substituent Reactivity

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity and that of its substituents. uoanbar.edu.iq The presence of the methoxy (B1213986) and methyl groups on the ring in 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone further modifies this reactivity profile.

Reactivity of the Methyl Group: Deprotonation and Substitution Pathways

The methyl group at the 5-position of the pyridine ring exhibits notable reactivity due to the acidifying effect of the aromatic system. It is susceptible to deprotonation by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a resonance-stabilized carbanion. chemicalforums.com This anion is a soft nucleophile and can subsequently react with various electrophiles. chemicalforums.com A common follow-up reaction is methylation or alkylation, which proceeds by nucleophilic attack of the deprotonated carbon on a soft electrophile like methyl bromide. chemicalforums.com

In the context of pyridinium (B92312) salts, the deprotonation of a methyl group can lead to the formation of highly reactive intermediates such as ylides or mesoionic N-heterocyclic olefins (NHOs). researchgate.net These species are powerful nucleophiles and have found applications as organocatalysts and ligands. researchgate.net This pathway demonstrates the latent reactivity of the methyl group that can be unlocked under appropriate conditions.

Influence of Methoxy Group on Pyridine Ring Electronic Properties

Substituents on a pyridine ring significantly impact its electronic structure and chemical properties. rsc.orgnih.gov A methoxy group, such as the one at the 3-position in this compound, exerts a dual electronic effect. It acts as a resonance electron-donating group due to the lone pairs on the oxygen atom, which can be delocalized into the pyridine ring. acs.org This increases the electron density on the aromatic system. mdpi.com Simultaneously, the electronegative oxygen atom exerts an electron-withdrawing inductive effect.

Table 2: Electronic and Steric Effects of the Methoxy Group on the Pyridine Ring

| Effect | Description | Consequence |

|---|---|---|

| Resonance Effect | Donation of oxygen lone pair electrons into the π-system of the ring. | Increases electron density at certain ring positions (ortho, para). mdpi.com |

| Inductive Effect | Withdrawal of electron density from the ring through the C-O sigma bond due to oxygen's electronegativity. | Decreases electron density on the attached carbon. |

| Steric Hindrance | The physical bulk of the methoxy group can impede the approach of reagents. acs.org | Can influence regioselectivity of reactions. |

| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor. acs.org | Can influence intermolecular interactions and solvation. |

Ligand Formation and Cyclometallation Reactions of Pyridyl Ketone Systems

Pyridyl ketone systems, including this compound, are effective ligands for a wide range of metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as a bidentate chelate, forming stable complexes with metal centers. nih.gov Di(2-pyridyl) ketone, for example, is a well-studied ligand that can coordinate in a bidentate fashion through its two nitrogen atoms or in a tridentate manner involving the nitrogen and oxygen atoms. nih.gov This chelating ability is fundamental to the application of pyridyl ketones in coordination chemistry and catalysis. researchgate.net

A more advanced reaction pathway available to such ligands is cyclometallation. This process involves the activation of a C-H bond on the ligand by the coordinated metal center, leading to the formation of a new metal-carbon bond and a stable metallacyclic ring. ethernet.edu.et For heterocyclic ligands, a "rollover" cyclometallation can occur, where a remote C-H bond of a pyridyl unit is activated, replacing a metal-nitrogen coordinate bond with a more stable metal-carbon covalent bond. iitd.ac.in These reactions are significant as they can enhance the catalytic activity of transition metal complexes. iitd.ac.in The formation of five-membered metallacycles is particularly favored due to the resulting chelate effect, which imparts high stability to the complex. ethernet.edu.et

Table 3: Examples of Coordination Modes for Pyridyl Ketone Ligands

| Ligand Type | Coordination Mode | Donating Atoms | Example |

|---|---|---|---|

| Di(2-pyridyl) ketone (dpk) | Bidentate | N, N' | Formation of mononuclear transition metal complexes. nih.gov |

| Di(2-pyridyl) ketone (dpk) | Tridentate | N, N', O | Formation of polynuclear or cluster complexes. nih.gov |

| Hydrated di(2-pyridyl) ketone | Bidentate (gem-diol form) | N, O (from one hydroxyl) | Formation of cubane-like [M4O4] clusters. rsc.org |

Absence of Specific Research Hinders Detailed Elucidation of Catalytic Pathways for this compound

Despite a comprehensive search of scientific literature, detailed research findings specifically outlining the catalytic reaction pathways directed by the pyridine scaffold of this compound are not publicly available. Consequently, the construction of an in-depth analysis, complete with data tables on reaction mechanisms and reactivity studies for this particular compound, cannot be fulfilled at this time.

While general principles of catalysis involving pyridine derivatives are well-established, the specific electronic and steric effects of the methoxy, methyl, and acetyl substituents on the pyridine ring of this compound would uniquely influence its behavior in catalytic reactions. Without dedicated studies on this compound, any discussion of its catalytic pathways would be speculative and not grounded in the required detailed, scientifically accurate research findings.

General catalytic reactions where a pyridine scaffold often plays a directing role include:

Palladium-catalyzed C-H activation: The nitrogen atom of the pyridine ring can coordinate to a palladium catalyst, directing the activation of a C-H bond at the ortho-position of a substituent. For a 2-acetylpyridine (B122185) derivative, this could potentially lead to functionalization at the 3-position of the pyridine ring or on an adjacent aryl group if present.

Rhodium-catalyzed C-H functionalization: Similar to palladium catalysis, rhodium catalysts can be directed by the pyridine nitrogen to effect C-H functionalization, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Asymmetric Hydrogenation: The ketone moiety of 2-acylpyridines can undergo catalytic asymmetric hydrogenation to produce chiral alcohols. The pyridine nitrogen can play a crucial role in coordinating the metal catalyst and influencing the stereochemical outcome of the reaction.

However, the precise conditions, catalyst systems, yields, and selectivities for these or other catalytic transformations involving this compound have not been reported in the available literature. Such data is essential for a thorough and scientifically rigorous elucidation of its catalytic reaction pathways.

Until specific research on the catalytic reactivity of this compound is published, a detailed discussion as required by the prompt's outline remains an area for future investigation.

Computational Chemistry and Quantum Mechanical Studies on 1 3 Methoxy 5 Methylpyridin 2 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net This method is used to determine the optimized molecular geometry, corresponding to the minimum energy conformation of the molecule, and to calculate various electronic properties. nih.gov DFT calculations for 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone would involve optimizing its bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement. Such studies on related 2-acetyl pyridine (B92270) derivatives have successfully been performed using functionals like B3LYP, which is known to provide reliable results for organic molecules. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. researchgate.netscielo.br

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of molecular stability and reactivity. scirp.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ekb.eg Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. scielo.br For substituted pyridine derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 4.13–6.24 eV, indicating that charge transfer can occur within these molecules. ekb.egresearcher.life For this compound, the HOMO would likely be distributed over the electron-rich pyridine ring and the methoxy (B1213986) group, while the LUMO might be localized on the acetyl group and the pyridine ring, facilitating intramolecular charge transfer.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties of a Related Pyridine Derivative

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.646 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.816 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.83 |

Note: Data is illustrative and based on calculations for quinoline (benzo[b]pyridine), a related heterocyclic compound, to demonstrate typical values obtained from DFT calculations. scirp.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map is plotted onto the electron density surface, using a color scale to indicate different potential values. researchgate.net

Red regions indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen and nitrogen. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or zero potential areas.

For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atom of the carbonyl group, the oxygen of the methoxy group, and the nitrogen atom of the pyridine ring, identifying these as the primary sites for electrophilic interaction. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms. Such analysis is critical for understanding non-covalent interactions and molecular recognition processes. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing the Lewis-like bonding pattern of electron pairs in localized orbitals. wisc.edu This method investigates intramolecular interactions, such as hyperconjugation, which result from charge delocalization from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. materialsciencejournal.org

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Salicylanilide Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|

Note: This data is for a salicylanilide derivative and is used to illustrate the type of stabilizing interactions and energies calculated via NBO analysis. materialsciencejournal.org

Reactivity Indices and Fukui Functions

Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors. Global reactivity indices, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. researchgate.netresearchgate.net

Hardness (η) measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.

f+(r) : for nucleophilic attack (electron acceptance).

f-(r) : for electrophilic attack (electron donation).

f0(r) : for radical attack.

For this compound, calculations of Fukui functions would pinpoint specific atoms most susceptible to attack. For instance, the nitrogen atom and the carbonyl carbon would be likely candidates for different types of reactions, and Fukui analysis would provide a quantitative measure of their reactivity. nih.govresearchgate.net

Theoretical Spectroscopic Predictions and Comparisons with Experimental Data

DFT calculations are widely used to predict vibrational (FT-IR and Raman) and NMR spectra. nanobioletters.comresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. Comparing this theoretical spectrum with experimental data allows for precise assignment of vibrational modes to specific bonds and functional groups. researchgate.net Often, calculated frequencies are scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. A good correlation between theoretical and experimental spectra serves to validate the calculated molecular geometry. nanobioletters.com

Similarly, NMR chemical shifts (¹³C and ¹H) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions are invaluable for confirming the molecular structure and aiding in the interpretation of complex experimental NMR spectra. For molecules with similar structures, DFT has shown high accuracy in predicting spectroscopic properties. rsc.orgolemiss.edu

Advanced Computational Methods for Chemical Space Exploration

Beyond static quantum mechanical calculations, advanced methods like molecular dynamics (MD) simulations can be employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on a force field, providing insights into conformational changes, solvent effects, and interactions with other molecules. iaea.orgucl.ac.uk

Sufficient scientific literature detailing the specific applications of this compound, as required by the provided outline, is not available in publicly accessible sources. While this compound is cataloged as a heterocyclic building block, detailed research findings on its direct use in the synthesis of specific chiral alcohols, complex heterocyclic systems, catalytic processes, or functional materials could not be retrieved.

The requested article structure is highly specific, focusing on advanced applications and synthetic utilities that are not documented for this particular compound in the available scientific databases and journals. For instance, there is no information linking this compound to the development of chiral amine ligands, terpyridinyl derivatives, or its use in organometallic chemistry and materials science for water treatment.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline without the foundational research data. An article generated without this data would be speculative and would not meet the required standards of scientific accuracy.

Table 1: Compound Mentioned

| Compound Name |

|---|

Mechanistic Insights into Molecular Interactions with Biological Targets in Vitro

Ligand-Target Binding Studies (e.g., Receptor Interactions, Enzyme Inhibition Mechanisms)

Ligand-target binding studies are crucial for determining the affinity and specificity with which a compound interacts with a biological molecule, such as a receptor or an enzyme. These interactions are the foundation of a molecule's biological activity.

The binding affinity of "1-(3-Methoxy-5-methylpyridin-2-yl)ethanone" to a specific biological target would be quantified by its dissociation constant (Kd) or its inhibition constant (Ki), with lower values indicating a stronger binding. The interaction modes would describe the specific molecular forces involved, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

The structural features of "this compound" suggest several potential interaction points:

The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor.

The methoxy (B1213986) group 's oxygen atom can also accept hydrogen bonds, while the methyl group can participate in hydrophobic interactions.

The acetyl group 's carbonyl oxygen is a strong hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions.

The aromatic pyridine ring can form π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

In the context of enzyme inhibition, pyridine derivatives have been shown to act as inhibitors for various enzymes. nih.gov Depending on the target, "this compound" could theoretically act as a competitive, non-competitive, or uncompetitive inhibitor. For instance, if it were to compete with an endogenous ligand for the active site of an enzyme, it would be a competitive inhibitor.

A hypothetical summary of potential interactions is presented in the table below.

| Functional Group | Potential Interaction Type | Potential Interacting Partner in a Protein |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Amino acid residues with donor groups (e.g., Ser, Thr, Lys) |

| Methoxy Group (Oxygen) | Hydrogen Bond Acceptor | Amino acid residues with donor groups (e.g., Ser, Thr) |

| Methoxy Group (Methyl) | Hydrophobic Interaction | Nonpolar amino acid residues (e.g., Leu, Ile, Val) |

| Acetyl Group (Oxygen) | Hydrogen Bond Acceptor | Amino acid residues with donor groups (e.g., Arg, His) |

| Acetyl Group (Methyl) | Hydrophobic Interaction | Nonpolar amino acid residues (e.g., Ala, Met) |

| Pyridine Ring | π-π Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

In the absence of empirical data, computational modeling provides a powerful tool for predicting the binding behavior of "this compound".

Molecular Docking: This technique would be used to predict the preferred binding orientation of the compound within the active site of a target protein. A scoring function would then estimate the binding affinity. For example, docking studies on other pyridine derivatives have successfully predicted their binding modes and relative affinities to targets like glutamate receptors. cyberleninka.ru A hypothetical docking study of "this compound" into a kinase active site might reveal key hydrogen bonds between the carbonyl oxygen and backbone amides of the hinge region, a common binding motif for kinase inhibitors.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations could be employed to study the dynamic behavior of the ligand-protein complex over time. This would provide insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. MD simulations can also be used to calculate the binding free energy, offering a more accurate prediction of the binding affinity than docking scores alone. Studies on other methoxy-containing pyridine derivatives have utilized such computational approaches to understand their interactions. mdpi.com

A hypothetical workflow for a computational study is outlined below.

| Step | Technique | Objective | Expected Outcome |

| 1 | Homology Modeling | To generate a 3D model of the target protein if the crystal structure is unavailable. | A reliable 3D protein structure for docking. |

| 2 | Molecular Docking | To predict the binding pose and estimate the binding affinity of the compound. | A ranked list of binding poses with their corresponding docking scores. |

| 3 | Molecular Dynamics | To assess the stability of the docked complex and refine the binding pose. | Information on the dynamic stability and key interactions over time. |

| 4 | Free Energy Calculation | To compute the binding free energy of the ligand-protein complex. | A quantitative prediction of the binding affinity (e.g., in kcal/mol). |

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. For "this compound", SAR studies would explore the impact of altering the substituents on the pyridine ring.

Based on general principles from studies on other pyridine derivatives, the following hypotheses can be made nih.gov:

Methoxy Group: The position and presence of the methoxy group can significantly influence activity. Shifting the methoxy group from the 3-position to other positions on the pyridine ring could alter the binding mode and affinity. Replacing it with other alkoxy groups of varying sizes could probe the steric tolerance of the binding pocket.

Methyl Group: The methyl group at the 5-position contributes to the lipophilicity and may be involved in hydrophobic interactions. Replacing it with smaller (e.g., hydrogen) or larger alkyl groups could define the optimal size for this substituent.

Acetyl Group: The acetyl group is a key interaction point. Modifications to this group, such as reduction to an alcohol, extension of the alkyl chain, or conversion to an amide, would likely have a profound impact on the binding affinity and selectivity.

A hypothetical SAR table is presented below, illustrating potential effects of modifications.

| Modification | Rationale | Predicted Effect on Activity |

| Replace 3-methoxy with 3-ethoxy | Probing steric limits of the binding pocket. | May increase or decrease activity depending on pocket size. |

| Replace 5-methyl with 5-ethyl | Exploring the impact of increased lipophilicity. | Potentially increased activity if a larger hydrophobic pocket is present. |

| Reduce acetyl to a hydroxyl group | Altering hydrogen bonding potential (donor and acceptor). | Likely to significantly change activity and selectivity. |

| Replace acetyl with a cyano group | Changing the electronic and steric properties. | Could alter binding mode and affinity. |

Chelation Mechanisms with Metalloenzymes and Metal Ions in Biological Systems

The structure of "this compound" contains heteroatoms with lone pairs of electrons (the pyridine nitrogen and the oxygen atoms of the methoxy and acetyl groups), which could potentially chelate metal ions. Chelation is the formation of two or more coordinate bonds between a single ligand (the chelating agent) and a central metal ion.

In biological systems, this is particularly relevant for metalloenzymes, where a metal ion is essential for catalytic activity. The compound could potentially inhibit such an enzyme by binding to the metal cofactor, thereby disrupting its function. The pyridine nitrogen and the carbonyl oxygen of the acetyl group are spatially positioned in a way that could allow them to form a stable five-membered ring with a metal ion. This bidentate chelation would be a key aspect of its interaction with metalloenzymes. Pyridine derivatives are well-known to form stable complexes with various transition metals. wikipedia.orgjscimedcentral.com

The potential for "this compound" to act as a chelating agent would depend on several factors, including the nature of the metal ion, the pH of the environment, and the competition from other endogenous ligands. The stability of such metal complexes could be studied using techniques like potentiometric titration or UV-Vis spectroscopy.

| Potential Chelating Atoms | Potential Metal Ion Partners in Metalloenzymes | Potential Consequence |

| Pyridine Nitrogen, Acetyl Oxygen | Zn²⁺, Fe²⁺/Fe³⁺, Cu²⁺, Mg²⁺ | Inhibition of metalloenzyme activity. |

| Methoxy Oxygen (less likely to be involved in a stable chelate ring with the pyridine N) | - | May participate in coordinating to a metal ion in specific orientations. |

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone, and how can reaction conditions be optimized for high yield?

Answer:

Synthesis typically involves multi-step functionalization of pyridine derivatives. A plausible route includes:

Substitution reactions : Introduce methoxy and methyl groups via nucleophilic aromatic substitution or metal-catalyzed coupling.

Acetylation : Install the ethanone group using Friedel-Crafts acylation or palladium-catalyzed cross-coupling.

Optimization strategies :

- Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity .

- Catalysts : Employ Pd(PPh₃)₄ for Suzuki-Miyaura couplings or AlCl₃ for Friedel-Crafts reactions .

- Temperature control : Maintain 80–120°C for substitution steps to balance reactivity and side-product formation .

Example yield optimization : Adjust stoichiometry of methylating agents (e.g., CH₃I) to 1.2 equivalents to minimize over-alkylation .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragments (e.g., loss of COCH₃ group).

- X-ray Crystallography : Resolves crystal packing and confirms regiochemistry of substituents .

- IR Spectroscopy : Detect carbonyl stretch (~1700 cm⁻¹) and C-O (methoxy) vibrations (~1250 cm⁻¹) .

Advanced: How do computational methods, such as DFT, aid in predicting electronic properties and reactivity?

Answer:

- Density Functional Theory (DFT) :

- Functional selection : B3LYP/6-311+G(d,p) balances accuracy for thermochemistry and electronic structure .

- HOMO-LUMO analysis : Predicts electrophilic/nucleophilic sites (e.g., electron-deficient pyridine ring due to methoxy/methyl groups) .

- Charge distribution : Mulliken charges identify reactive positions for substitution (e.g., para to methoxy group) .

- Transition State Modeling : Simulate reaction pathways (e.g., acylation barriers) to optimize synthetic conditions .

Advanced: How can discrepancies between computational predictions and experimental data for substituent effects be resolved?

Answer:

- Benchmarking : Compare DFT results (e.g., bond lengths, angles) with X-ray crystallography data .

- Solvent Correction : Apply implicit solvent models (e.g., PCM) to DFT calculations to match experimental reaction yields .

- Post-Hartree-Fock Methods : Use MP2 or CCSD(T) for critical electronic interactions where B3LYP underperforms .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Degradation monitoring :

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .

Advanced: What in silico strategies predict the ADMET profile of this compound in drug discovery?

Answer:

- LogP/PSA calculations : Use Molinspiration or SwissADME to estimate lipophilicity (LogP ~1.5) and permeability (PSA ~50 Ų) .

- Metabolism prediction : CYP450 docking simulations (AutoDock Vina) identify potential oxidation sites (e.g., methyl groups) .

- Toxicity screening : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity risks .

Advanced: How do methoxy and methyl substituents influence regioselectivity in electrophilic substitution?

Answer:

- Electronic effects :

- Methoxy (–OCH₃) is electron-donating (resonance), activating the ring at ortho/para positions.

– Methyl (–CH₃) is weakly electron-donating (inductive), directing electrophiles to meta positions.

- Methoxy (–OCH₃) is electron-donating (resonance), activating the ring at ortho/para positions.

- Steric effects : Methyl groups hinder substitution at adjacent positions.

- Case study : Nitration favors the para position relative to methoxy, while sulfonation targets meta to methyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.